molecular formula C11H14BrNS B1526822 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine CAS No. 1248501-25-8

2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine

Cat. No.: B1526822
CAS No.: 1248501-25-8
M. Wt: 272.21 g/mol
InChI Key: QZKDADRRVBBPHI-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is a useful research compound. Its molecular formula is C11H14BrNS and its molecular weight is 272.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDADRRVBBPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a bromophenyl group and a pyrrolidine ring suggests a variety of interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine indicates the presence of a bromine atom, enhancing its reactivity. The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Sulfanyl Group : Contributes to the compound's reactivity and biological activity.
  • Bromophenyl Moiety : Increases the potential for interactions with enzymes and receptors.

The biological activity of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage with enzymes or receptors, while the sulfanyl group may form strong interactions with biological molecules. This can lead to alterations in cellular pathways, potentially resulting in therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. Some derivatives have shown promising IC50 values indicating potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in metabolic disorders or cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrolidine derivatives, including 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:

  • Antimicrobial Studies :
    • A study evaluated the antibacterial activity of pyrrolidine derivatives, finding MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . This suggests that structural modifications can enhance antibacterial properties.
  • Cytotoxicity Assays :
    • In vitro evaluations have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, with specific compounds demonstrating IC50 values in the nanomolar range . This highlights the potential for further development as anticancer agents.
  • Mechanistic Insights :
    • Research has indicated that the mechanism of action may involve inhibition of key enzymes or pathways associated with disease processes. For example, studies on similar compounds revealed their ability to inhibit DNA gyrase, a target for antibacterial drugs .

Comparative Analysis

To better understand the uniqueness of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromophenyl methyl sulfoneBromophenyl groupAntimicrobial
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineSulfonyl groupAnticancer
Pyrrole derivativesNitrogen heterocyclesAntibacterial

Scientific Research Applications

2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine is a compound with a pyrrolidine ring substituted with a sulfanyl group attached to a 4-bromophenyl moiety. Its molecular formula is C11H14BrNSC_{11}H_{14}BrNS. The presence of a bromine atom enhances its reactivity and potential biological activity.

Potential Applications

The unique structure of 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine lends itself to various applications:

  • Antimicrobial activity Pyrrolidine derivatives can disrupt bacterial cell walls, showing promise in antimicrobial applications . Some pyrrolidine-1-carboxamides have been found to effectively suppress bacterial biofilm growth . Marinopyrrole derivatives, which contain a bispyrrole structure, have been considered as potential antibiotics .
  • Pharmaceutical properties Compounds containing pyrrolidine rings often exhibit significant biological activity. 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine has been studied for its potential pharmacological properties.
  • Cosmetics Polymers are a common ingredient, and can be natural, synthetic, or semi-synthetic, and may be used in the preparation of nanoparticles designed to modify the release profile of fragrances and other cosmetically active nutrients .

Structural Similarity

Several compounds share structural similarities with 2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine:

Compound NameStructureSimilarity Index
N-(4-Bromophenyl)pyrrolidineContains bromophenyl and pyrrolidine0.71
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indoleIncorporates bromine and a pyrrolidine unit0.70
2-Bromo-4-(pyrrolidin-1-yl)pyridineFeatures a bromine atom and pyrrolidine0.63
1-(4-Aminophenyl)piperidin-4-olSimilar ring structure but different functional groups0.64

The specific combination of the sulfanyl group and the bromophenyl substituent on the pyrrolidine ring may confer unique reactivity and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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